molecular formula C12H8N4O5 B3272474 Diazene, bis(2-nitrophenyl)-, 1-oxide CAS No. 5670-73-5

Diazene, bis(2-nitrophenyl)-, 1-oxide

Cat. No.: B3272474
CAS No.: 5670-73-5
M. Wt: 288.22 g/mol
InChI Key: QGDXWMKUDLIYNM-UHFFFAOYSA-N
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Description

Diazene, bis(2-nitrophenyl)-, 1-oxide is an organic compound with the molecular formula C12H8N4O5 It is characterized by the presence of two nitrophenyl groups attached to a diazene moiety, with an additional oxygen atom bonded to the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazene, bis(2-nitrophenyl)-, 1-oxide typically involves the reaction of 2-nitroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 2-nitroaniline under controlled conditions to yield the desired product. The reaction is usually carried out in an acidic medium, and the temperature is carefully controlled to ensure the stability of the diazonium salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the potentially hazardous nature of the reactants and intermediates.

Chemical Reactions Analysis

Types of Reactions

Diazene, bis(2-nitrophenyl)-, 1-oxide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can be further oxidized to form more complex structures, depending on the oxidizing agent used.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Reduction: The major products are the corresponding amines.

    Oxidation: The products depend on the specific oxidizing agent and conditions but can include various oxidized derivatives.

    Substitution: The products are the substituted nitrophenyl derivatives.

Scientific Research Applications

Diazene, bis(2-nitrophenyl)-, 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diazene, bis(2-nitrophenyl)-, 1-oxide involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups play a crucial role in these interactions, as they can undergo reduction or oxidation, altering the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Similar in structure but lacks the nitro groups and the additional oxygen atom.

    Nitrobenzene: Contains a single nitro group attached to a benzene ring.

    Azoxybenzene: Similar to azobenzene but with an additional oxygen atom bonded to the nitrogen.

Uniqueness

Diazene, bis(2-nitrophenyl)-, 1-oxide is unique due to the presence of two nitrophenyl groups and an additional oxygen atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in research exploring its potential biological activities.

Properties

IUPAC Name

(2-nitrophenyl)-(2-nitrophenyl)imino-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O5/c17-14(11-7-3-4-8-12(11)16(20)21)13-9-5-1-2-6-10(9)15(18)19/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDXWMKUDLIYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=[N+](C2=CC=CC=C2[N+](=O)[O-])[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00853336
Record name 1-Nitro-2-[(Z)-(2-nitrophenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00853336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5670-73-5
Record name 1-Nitro-2-[(Z)-(2-nitrophenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00853336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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